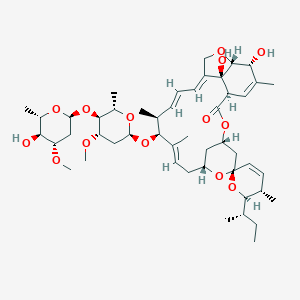

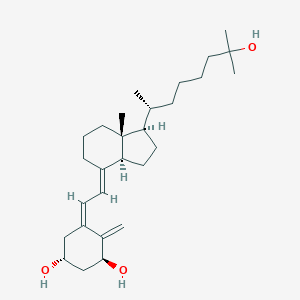

24-Homo-1,25-dihydroxyvitamin D3

概要

説明

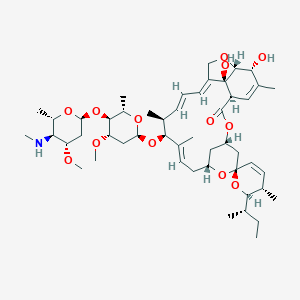

24-Homo-1,25-dihydroxyvitamin D3 is a novel vitamin D analogue . It is a biologically active form of vitamin D3 in calcium absorption and deposition . It has widespread effects on cellular differentiation and proliferation, and can modulate immune responsiveness, and central nervous system function .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C28H46O3, an average mass of 430.663 Da, and a monoisotopic mass of 430.344696 Da .科学的研究の応用

骨の健康とカルシウム調節

24-Homo-1,25(OH)2D3は、その親化合物である1,25D3と同様に、骨の健康を維持するために重要な役割を果たします。これは、腸でのカルシウム吸収を高め、骨の石灰化を促進することにより、カルシウムの恒常性を調節します。 研究によると、これは骨粗鬆症の予防と骨密度の向上に効果的である可能性があります .

細胞分化と抗増殖効果

1,25D3と同様に、24-Homo-1,25(OH)2D3は細胞分化に影響を与えます。これは、さまざまな細胞タイプが成長停止、分化、およびアポトーシスを起こすように駆り立てます。 この特性により、特定の癌細胞の細胞増殖を阻害し、分化を促進できるため、癌治療の可能性があります .

免疫調節

24-Homo-1,25(OH)2D3は免疫細胞と相互作用し、その機能を調節します。これは、特に感染症や自己免疫疾患の場合に、免疫応答を強化する可能性があります。 研究者たちは、多発性硬化症や関節リウマチなどの状態の管理におけるその可能性を探求してきました .

単球分化

研究によると、24-Homo-1,25(OH)2D3は、ヒト前骨髄性白血病細胞(HL-60)の単球への分化を誘導します。 この分化プロセスには、食作用の増加やニトロブルーテトラゾリウム還元活性の増加などの変化が含まれます .

構造的修飾と受容体親和性

結晶学的研究では、ビタミンD受容体(VDR)との相互作用における24-Homo-1,25(OH)2D3のA環のコンフォメーションが、その受容体親和性と生物学的活性を大きく左右することが明らかになっています。 これらの構造的な違いを理解することで、より強力なアナログの設計を導くことができます .

骨芽細胞活性強化

24-Homo-1,25(OH)2D3を含む構造的側鎖修飾は、ヒト骨芽細胞様細胞に対するその効力を高めることができます。 これらの修飾により、骨形成と骨芽細胞機能が向上する可能性があります .

Safety and Hazards

将来の方向性

Future research could focus on further elucidating the precise role of specific vitamin D metabolites like 24-Homo-1,25-dihydroxyvitamin D3 in determining muscle phenotype and function . Additionally, more research is needed to understand the potential roles of such compounds in conditions associated with vitamin D deficiency .

作用機序

Target of Action

24-Homo-1,25-dihydroxyvitamin D3, a novel vitamin D analogue, primarily targets the vitamin D receptor (VDR) . The VDR is a nuclear receptor that mediates the actions of vitamin D by regulating gene expression . This interaction plays a crucial role in various biological processes, including cell differentiation .

Mode of Action

This compound interacts with its target, the VDR, to regulate gene transcription . This interaction results in changes in cell function and behavior. For instance, it has been shown to induce differentiation of human leukemia cells HL-60 in vitro .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the differentiation of cells. Specifically, it has been found to be 10-fold more potent than 1,25-dihydroxyvitamin D3 in inducing differentiation of HL-60 cells in vitro . This process involves the induction of phagocytosis, the initiation of nitroblue tetrazolium-reducing activity, and the appearance of nonspecific acid esterase .

Pharmacokinetics

It is known that vitamin d analogues generally undergo metabolism in the liver and kidneys, and their bioavailability can be influenced by factors such as diet and the presence of binding proteins in the blood .

Result of Action

The action of this compound results in molecular and cellular effects, particularly in the differentiation of cells. For example, it has been shown to induce differentiation of human leukemia cells HL-60 into monocytes . This differentiation involves changes in cell function and behavior, such as the induction of phagocytosis and the initiation of nitroblue tetrazolium-reducing activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as interferon-gamma (IFN-gamma), can affect its ability to synthesize 1,25 (OH)2D3 . Additionally, the in vitro maturation environment of cells can impact the expression of VDR and the synthesis of 1,25 (OH)2D3 .

生化学分析

Biochemical Properties

24-Homo-1,25-dihydroxyvitamin D3 plays a crucial role in various biochemical reactions, particularly those involving calcium and phosphate metabolism. It interacts with the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium homeostasis. Upon binding to VDR, this compound forms a complex that translocates to the nucleus and binds to vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes such as TRPV6, which encodes a calcium channel protein, and CYP24A1, which encodes an enzyme responsible for the degradation of active vitamin D metabolites .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In osteoblasts, it promotes the differentiation and mineralization of bone matrix, enhancing bone formation. In immune cells, this compound modulates the activity of T cells and macrophages, promoting an anti-inflammatory response. Additionally, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the vitamin D receptor (VDR) with high affinity. This binding induces a conformational change in VDR, allowing it to heterodimerize with the retinoid X receptor (RXR). The VDR-RXR complex then binds to vitamin D response elements (VDREs) in the DNA, recruiting coactivators and the transcriptional machinery to regulate gene expression. This process leads to the activation or repression of target genes involved in calcium and phosphate metabolism, immune response, and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can sustain its biological activity for extended periods, promoting bone health and modulating immune responses in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively promotes bone formation and enhances calcium absorption without causing hypercalcemia. At high doses, this compound can lead to toxic effects such as hypercalcemia, hyperphosphatemia, and soft tissue calcification. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to vitamin D metabolism. It is synthesized from 24-Homo-vitamin D3 through hydroxylation reactions catalyzed by enzymes such as CYP27B1. Once formed, this compound can be further metabolized by CYP24A1 to inactive metabolites, which are then excreted from the body. This metabolic pathway ensures the regulation of active vitamin D levels and prevents toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to vitamin D-binding protein (DBP). This protein facilitates the transport of this compound through the bloodstream and its delivery to target tissues. Once inside the cells, the compound can bind to intracellular receptors and exert its biological effects. The distribution of this compound is influenced by factors such as tissue-specific expression of DBP and the presence of other binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with the vitamin D receptor (VDR) to regulate gene expression. It can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may influence additional cellular processes. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, ensuring its proper function .

特性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-7-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-19(9-6-7-15-27(3,4)31)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)2/h11-12,19,23-26,29-31H,2,6-10,13-18H2,1,3-5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTIGYIYJKESCJ-JJWMBMNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103656-40-2 | |

| Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103656402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 24-HOMO-1,25-DIHYDROXYVITAMIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F35KTH803S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

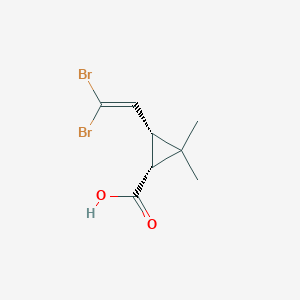

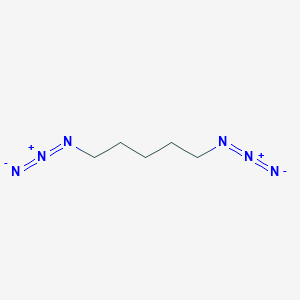

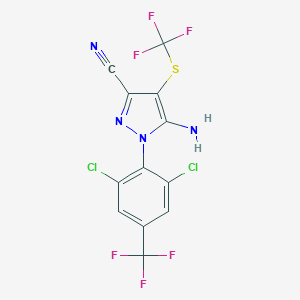

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A1: The study found that while some analogs like 24-homo-1,25-dihydroxyvitamin D3 and its Δ22 analogs were more potent in inducing HL-60 cell differentiation, they did not show increased bone resorption activity compared to 1,25-dihydroxyvitamin D3 in the fetal rat limb bone model []. This finding challenges the hypothesis that 1,25-dihydroxyvitamin D3 stimulates bone resorption primarily by promoting the differentiation of monocytic cells into osteoclasts. It suggests that other mechanisms might be involved in 1,25-dihydroxyvitamin D3-induced bone resorption, independent of its effect on monocytic cell differentiation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)